molecular formula C14H12Cl2N2O3 B7056804 N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide

N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide

Cat. No.: B7056804
M. Wt: 327.2 g/mol
InChI Key: WCVXXUONUNMLAH-UHFFFAOYSA-N
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Description

N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and methylfuran groups attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide typically involves the reaction of 3,4-dichloroaniline with 2-methylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide can undergo various types of chemical reactions including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group may interact with hydrophobic pockets, while the oxamide linkage can form hydrogen bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]acetamide
  • N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]urea

Uniqueness

N’-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methylfuran groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-8-9(4-5-21-8)7-17-13(19)14(20)18-10-2-3-11(15)12(16)6-10/h2-6H,7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVXXUONUNMLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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